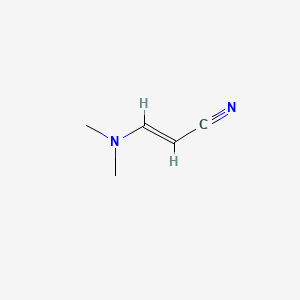

3-(Dimethylamino)acrylonitrile

Description

Significance as a Versatile Intermediate in Chemical Synthesis

3-(Dimethylamino)acrylonitrile (B1336122), a nitrile derivative with a dimethylamino group at the β-position of the acrylonitrile (B1666552) framework, is a compound of considerable interest in organic synthesis. Its unique molecular structure, featuring an electron-rich dimethylamino group, enhances its reactivity in various chemical transformations, including cycloaddition and condensation reactions. This reactivity profile makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. musechem.com

The compound's utility stems from its ability to participate in numerous reaction types, such as nucleophilic substitution, oxidation, and reduction. These reactions allow for the introduction of diverse functional groups and the construction of varied molecular architectures. Consequently, this compound serves as a key intermediate in the preparation of a range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. chembk.com Its role as a foundational component enables chemists to assemble intricate molecular structures efficiently. musechem.com

One of the notable applications of this compound is in the synthesis of heterocyclic compounds. Enaminones and related structures derived from it are pivotal intermediates in creating functionalized heterocycles, which are prevalent in natural products and biologically active molecules. arkat-usa.orgresearchgate.net For instance, it has been employed in the synthesis of indolyl-substituted heterocycles and condensed pyrimidines, which are analogs of marine natural products like meridianins. arkat-usa.orgresearchgate.net The dimerization of this compound also yields important intermediates for preparing derivatives like aminomethyl pyridines. researchgate.net

Overview of Research Trajectories and Key Disciplines

Research involving this compound spans several key scientific disciplines, primarily centered around its synthetic utility and the biological or material properties of its derivatives. The principal areas of investigation include organic synthesis, medicinal chemistry, and to some extent, materials science.

In the realm of organic synthesis , the focus has been on exploring the reactivity of this compound and expanding its application as a synthetic tool. Researchers have utilized it in multicomponent reactions and for the construction of polyfunctionally substituted heterocycles such as pyrazoles, pyrimidines, and thiazoles. researchgate.netresearchgate.net Studies have also delved into the mechanistics of its reactions, for example, its dimerization under acidic conditions. researchgate.net The development of efficient synthetic protocols, including microwave-assisted reactions, has also been a subject of research.

Medicinal chemistry represents a significant trajectory for research involving this compound. Derivatives of this compound have been synthesized and investigated for a range of potential therapeutic applications. For example, certain derivatives have shown antimicrobial and anticancer properties. The acrylonitrile scaffold is present in several marketed drugs, highlighting the potential of its derivatives in drug discovery. researchgate.net Research has also focused on designing selective ligands for biological targets, such as peroxisome proliferator-activated receptor β/δ (PPARβ/δ), using this compound derivatives as a starting point for structure-activity relationship (SAR) studies. acs.org

In materials science , while less prominent, this compound is recognized for its potential as a monomer in the synthesis of polymers. chembk.com Its ability to undergo polymerization suggests its utility in creating new materials with specific properties. cymitquimica.com

Below are some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C5H8N2 | nih.gov |

| Molecular Weight | 96.13 g/mol | nih.gov |

| Boiling Point | 76-80 °C at 0.3 mmHg | chembk.comchemicalbook.com |

| Density | ~0.95 g/mL | sigmaaldrich.com |

| Refractive Index | 1.533 (at 20 °C) | chembk.comchemicalbook.com |

Detailed research findings have demonstrated the synthesis of various heterocyclic systems from this compound derivatives. For example, the reaction of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with phenylhydrazine (B124118) yields pyrazole (B372694) derivatives. arkat-usa.orgresearchgate.net The same intermediate, when reacted with other nucleophiles, can produce a variety of condensed indolylpyrimidines. arkat-usa.orgresearchgate.net

The following table summarizes some of the heterocyclic systems synthesized using derivatives of this compound:

| Reactant with this compound derivative | Resulting Heterocyclic System | Source |

| Phenylhydrazine | Pyrazole | arkat-usa.orgresearchgate.net |

| α-Heteroarylamines | Condensed Indolylpyrimidines | arkat-usa.orgresearchgate.net |

| 2-Aminobenzothiazole | Pyrimido[1,2-a]benzimidazole | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBIZXAEDFPNL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878800 | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35520-41-3, 2407-68-3 | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2407-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-(Dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Dimethylamino Acrylonitrile and Its Analogs

Classical Synthetic Pathways

Traditional methods for the synthesis of 3-(Dimethylamino)acrylonitrile (B1336122) and its derivatives have been well-established, primarily relying on condensation and addition reactions.

Condensation Reactions with Acrylonitrile (B1666552) Derivatives and Dimethylamine (B145610)

The reaction between acrylonitrile and dimethylamine is a fundamental approach to constructing the core structure of this compound. This transformation can be achieved through several mechanistic pathways, with the Michael addition being a key step.

The synthesis often begins with the highly exothermic Michael addition of dimethylamine to acrylonitrile. core.ac.uk This reaction typically produces 3-(dimethylamino)propanenitrile (B47339), the saturated precursor to the target compound. core.ac.uk In a subsequent step, this intermediate can undergo a base-catalyzed condensation with an aldehyde to introduce the double bond and yield a substituted this compound analog. This two-step process is a common strategy for producing various analogs. core.ac.uk

For example, the synthesis of trimethoprim, an antibiotic, has been investigated using this approach where 3-(dimethylamino)propanenitrile is generated first and then used in a condensation reaction. core.ac.uk

While this compound is an acyclic molecule, its enaminonitrile functionality makes it an excellent precursor for cyclization reactions to form diverse heterocyclic systems. Rather than being a primary method for its own synthesis, cyclization is a major application of the compound and its analogs.

For instance, substituted this compound derivatives are key intermediates in base-promoted cyclizations with various nucleophiles to produce substituted pyrazoles and pyrimidines. arkat-usa.orgresearchgate.netarabjchem.org The reaction of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with dinucleophiles like phenylhydrazine (B124118) or α-heteroarylamines leads to the formation of condensed indolyl-substituted pyrazoles and pyrimidines. arkat-usa.orgresearchgate.net Similarly, reacting 3-amino-5-phenylaminopyrazoles with this compound derivatives yields substituted pyrazolopyrimidine analogues. arabjchem.org These reactions highlight the role of the title compound as a versatile building block in medicinal chemistry.

Dimerization of Acrylic Reagents

The dimerization of acrylic reagents has been investigated, although it is more commonly a reaction that this compound undergoes rather than a primary synthetic route to it. Studies have shown that the dimerization of this compound can be catalyzed by various acids, leading to the formation of aminomethylenated glutaconic acid dinitrile.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions, particularly the Knoevenagel condensation, represent one of the most versatile and widely employed methods for synthesizing a broad range of this compound analogs. mdpi.comontosight.ai This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a substituted arylacetonitrile, with a reagent that provides the dimethylaminomethylene group, like dimethylformamide-dimethylacetal (DMF-DMA). smolecule.com

The versatility of this method allows for the introduction of various substituents onto the acrylonitrile backbone, leading to compounds with diverse chemical and physical properties. The reaction is generally catalyzed by a base, such as piperidine (B6355638) or potassium carbonate, in a suitable solvent. tubitak.gov.tr

| Arylacetonitrile Derivative | Condensation Partner | Base/Catalyst | Solvent | Product | Ref |

| 2-(4-Fluorophenyl)acetonitrile | 4-Dimethylaminobenzaldehyde | Piperidine | Ethanol (B145695) | 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile | |

| 2-(3-(Trifluoromethyl)phenyl)acetonitrile | 2,5-Dibromoterephthalaldehyde | Alkaline conditions | - | Analogous acrylonitrile framework | smolecule.com |

| Ferrocenylacetonitrile | Ferrocenecarboxaldehyde | Piperidine | - (Solvent-free) | (Z)-3-Ferrocenyl-2-ferrocenyl-acrylonitrile | mdpi.com |

| Baylis-Hillman nitriles | N-acetylazoles | Potassium Carbonate | DMF | N-substituted azole acrylonitriles | tubitak.gov.tr |

| 3-Cyanoacetyl indole (B1671886) | Heteroaryl-aldehydes | - | Ethanol | (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles | researchgate.net |

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as harsh reaction conditions or long reaction times, advanced synthetic techniques have been applied to the synthesis of this compound and its analogs. These methods often offer improved efficiency, safety, and scalability.

One significant advancement is the use of continuous flow reactors. core.ac.uksmolecule.com The Michael addition of dimethylamine to acrylonitrile, which is highly exothermic, can be controlled much more safely and efficiently in a microreactor setup compared to traditional batch processes. core.ac.uk This allows for rapid heat dissipation and precise temperature control, enabling reactions at elevated temperatures with significantly reduced reaction times—from hours to seconds—and achieving near-quantitative conversion. core.ac.uk Continuous flow systems are also beneficial for subsequent Knoevenagel condensations, mitigating risks associated with exothermic reactions during scale-up. smolecule.com

Microwave-assisted synthesis is another advanced technique that has been applied to Knoevenagel condensations for producing acrylonitrile derivatives. researchgate.netunifap.br Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields under greener solvent conditions compared to conventional heating. unifap.br

Furthermore, the development of novel catalytic systems, including transition-metal catalysis and organocatalysis, has provided milder and more efficient routes to acrylonitrile derivatives. nsf.govnih.gov For example, palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides provides an efficient pathway to various functionalized aryl acrylonitriles. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for producing this compound and its analogs, offering substantial reductions in reaction time and often leading to higher yields compared to conventional heating methods. This approach is particularly effective for reactions like the aza-Michael addition of dimethylamine to acrylonitrile. In one documented method, the reaction is conducted at 40°C for 2 hours under microwave irradiation, utilizing molecular sieves to facilitate the process.

The application of microwave irradiation extends to the synthesis of more complex derivatives. For instance, the synthesis of various smolecule.comvulcanchem.comtriazolo[1,5-a]pyridines from precursors including (E)-3-(dimethylamino)acrylonitrile has been optimized under microwave conditions. rsc.org Research has demonstrated that by adjusting reaction time and temperature, yields can be significantly improved; a study found optimal conditions to be 100°C for 15 minutes, achieving a 92% yield. rsc.org Similarly, novel imidazo[4,5-b]pyridine derived acrylonitriles have been prepared using both classical and microwave-assisted synthesis. irb.hr This method provides a fast and direct heating mechanism, which can dramatically accelerate reaction rates. nih.gov

| Product Type | Reactants | Catalyst/Reagent | Conditions (Temperature, Time) | Yield | Reference |

|---|---|---|---|---|---|

| n-alkyliminopropionitrile derivatives | Acrylonitrile and dimethylamine | Molecular sieves (4 Å) | 40 °C, 2 hours | Not specified | |

| smolecule.comvulcanchem.comtriazolo[1,5-a]pyridine derivative | 1-amino-2-imino-pyridine derivative and (E)-3-(dimethylamino)acrylonitrile | Acetic acid in ethanol | 100 °C, 15 minutes | 92% | rsc.org |

| Imidazo[4,5-b]pyridine derived acrylonitrile | N-substituted imidazo[4,5-b]pyridine and substituted phenylacrylonitrile | Not specified | 110 °C, 19 minutes | Not specified | irb.hr |

Continuous Flow Synthesis Approaches

Continuous flow synthesis offers significant advantages for the production of this compound and its analogs, particularly in managing highly exothermic reactions and improving process control and safety. core.ac.uk The Michael addition of a secondary amine like dimethylamine to acrylonitrile is a notably exothermic process, making it an ideal candidate for continuous flow systems. core.ac.uk These systems, characterized by a large surface-area-to-volume ratio, allow for rapid heat dissipation, enabling reactions to be conducted safely at higher temperatures than in traditional batch processes. core.ac.uk

Research has shown that using microreactors can reduce the reaction time for the synthesis of 3-(dimethylaminopropanenitrile) from hours to just minutes, achieving conversions as high as 98.7%. core.ac.uk Specific studies have utilized reactors such as a Chemtrix Labtrix® Start unit, where a 99% conversion was achieved in a 12-second residence time at 25°C. core.ac.uk For subsequent condensation reactions to form more complex analogs, systems like the Little Things Factory (LTF) reactors have been employed, reaching 100% conversion at 80°C with a 20-minute residence time. core.ac.uk Continuous-flow systems are also beneficial for scaling up production, as they can mitigate risks like runaway polymerization in exothermic reactions. smolecule.com

| Reaction Step | Reactor Type | Conditions (Temperature, Residence Time) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Michael Addition | Chemtrix Labtrix® Start | 25 °C, 12 seconds | 99% Conversion | core.ac.uk |

| Knoevenagel Condensation | Little Things Factory (LTF) | 80 °C, 20 minutes | 100% Conversion | core.ac.uk |

| Acid Catalysed Substitution | Homemade PTFE tubing reactor | 120 °C, 10 minutes | 97% Conversion | core.ac.uk |

| Integrated Condensation/Substitution | LTF coupled with PTFE coil | 80 °C, 30 minutes | 76% Conversion | core.ac.uk |

Optimization of Reaction Parameters in Synthetic Research

Catalytic Systems and Reagent Selection

The choice of catalysts and reagents is fundamental to directing the synthesis towards the desired product with high efficiency. In the synthesis of this compound and its analogs, various catalytic systems are employed. For Michael addition reactions, catalysts such as palladium or nickel are often used. Aza-Michael additions can be facilitated by molecular sieves (4 Å).

For the synthesis of more complex analogs, Knoevenagel condensations are common, often requiring a base catalyst. smolecule.com For instance, the reaction between 4-chlorobenzoyl chloride, dimethylamine, and acrylonitrile is typically carried out in the presence of a base like triethylamine, which serves to neutralize the hydrochloric acid byproduct. In other advanced syntheses, such as palladium-catalyzed alkenylation to form aryl acrylonitriles, a Palladium/NIXANTPHOS catalyst system has demonstrated high efficacy, achieving yields up to 95% under optimized conditions. smolecule.com The hydrogenation of the related compound 3-(dimethylamino)propionitrile has been studied with palladium catalysts, specifically a Pd/SiO2—Al2O3 catalyst. google.com

| Reaction Type | Catalyst | Reagents | Outcome/Yield | Reference |

|---|---|---|---|---|

| Aza-Michael Addition | Molecular sieves (4 Å) | Acrylonitrile, Dimethylamine | Formation of n-alkyliminopropionitrile | |

| Condensation | Triethylamine (base) | 4-chlorobenzoyl chloride, Dimethylamine, Acrylonitrile | Neutralizes HCl byproduct | |

| Palladium-catalyzed Alkenylation | Palladium/NIXANTPHOS | Aryl halides, Acrylonitrile derivatives | Up to 95% yield | smolecule.com |

| Dimerization | Sulfuric acid | Methyl-3-(dimethylamino) acrylate | Forms acrylonitrile derivative |

Solvent Effects and Temperature Control

Solvent selection and temperature are critical parameters that significantly impact reaction kinetics, yield, and purity. smolecule.com In the synthesis of this compound analogs via Knoevenagel condensation, polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction by stabilizing ionic intermediates, though their high boiling points can complicate product purification. smolecule.com In contrast, a polar protic solvent such as ethanol offers a balance, though it may result in slower reaction rates. smolecule.com For palladium-catalyzed reactions, tetrahydrofuran (B95107) (THF) is often the preferred solvent. smolecule.com In some dimerization reactions, 1,2-Dimethoxyethane has been used as the solvent with an acid catalyst. researchgate.net

Temperature control is equally vital. While some dimerization reactions proceed at room temperature, microwave-assisted aminations may be performed at 40°C. Higher temperatures are sometimes necessary; for example, certain condensation reactions are performed under reflux in ethanol, with one study achieving an 85% yield at 155°C. Continuous flow processes demonstrate a wide range of optimized temperatures for different steps, from 25°C for a Michael addition to 120°C for a substitution reaction, highlighting the importance of precise temperature management for each specific transformation. core.ac.uk

| Solvent | Temperature | Synthetic Method/Reaction | Observed Effect | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Not specified | Knoevenagel Condensation | Accelerates reaction but complicates purification. | smolecule.com |

| Ethanol | 155 °C (Reflux) | Condensation Reaction | Compromise solvent, achieved 85% yield. | smolecule.com |

| Tetrahydrofuran (THF) | Not specified | Palladium-catalyzed Reactions | Preferred solvent for this reaction type. | smolecule.com |

| 1,2-Dimethoxyethane | Room Temperature | Dimerization of acrylic reagents | Effective solvent for acid-catalyzed dimerization. | |

| Not specified | 40 °C | Microwave-Assisted Amination | Optimal for microwave-enhanced reaction. | |

| Not specified | 25 °C | Continuous Flow Michael Addition | High conversion (99%) at low temperature. | core.ac.uk |

| Not specified | 120 °C | Continuous Flow Substitution | High conversion (97%) at elevated temperature. | core.ac.uk |

Yield and Purity Enhancement Strategies

Several strategies are employed to enhance the yield and purity of this compound. The use of modern synthetic methodologies like microwave-assisted synthesis and continuous flow processing are primary strategies for improving yields and reducing by-products. core.ac.uk Microwave irradiation, for example, can increase yields by accelerating reaction rates and improving selectivity. rsc.org

Post-synthesis purification is critical for obtaining the final compound in high purity. Common techniques include filtration to isolate solid products, followed by crystallization from appropriate solvents such as dry benzene (B151609) or ethanol. For non-solid products or for removing persistent impurities, distillation and column chromatography are frequently employed. The optimization of molar ratios of reactants is another key factor; for instance, in acylation reactions, a specific molar ratio of 1:1.5:2 (compound:trifluoroacetyl chloride:triethylamine) has been shown to increase yields significantly.

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino Acrylonitrile

Nucleophilic Reactivity of the Dimethylamino Moiety

The presence of the dimethylamino group in 3-(dimethylamino)acrylonitrile (B1336122) significantly influences its chemical behavior, rendering the molecule nucleophilic. This section explores the reactivity of this specific functional group.

Protonation Studies

The dimethylamino group can be protonated in the presence of acids. Computational studies have investigated the proton affinity of this compound. The protonation is reported to occur preferentially on the cyano group, with a calculated proton affinity of 897 kJ mol⁻¹. researchgate.netresearchgate.net This value is comparable to that of methylamine (B109427) (899 kJ mol⁻¹). researchgate.netresearchgate.net The insertion of a vinyl group between the dimethylamino group and the nitrile in dimethyl cyanamide (B42294) significantly increases the push-pull effect, enhancing the proton affinity from 852 to 897 kJ mol⁻¹. researchgate.net

Alkylation Reactions

The dimethylamino group can participate in alkylation reactions. smolecule.com For instance, Brønsted acid-mediated alkylation of indoles has been achieved using this compound. dicp.ac.cn By adjusting the acidity of the reaction medium with para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) and/or acetic acid (HOAc), 3-alkylated indole (B1671886) derivatives can be formed under mild conditions. dicp.ac.cn The reaction tolerates various substituents on the indole ring, including methoxy, fluoro, bromo, chloro, and ester groups. dicp.ac.cn

Reactivity of the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of the molecule is susceptible to various transformations, including additions, cycloadditions, and condensations, making it a valuable synthon in organic chemistry.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitrile group makes the β-carbon of the acrylonitrile moiety electrophilic and thus susceptible to nucleophilic attack. This reactivity is characteristic of Michael additions. mdpi.com For example, this compound can react with thiols, such as glutathione, via a 1,4-nucleophilic addition to the double bond. mdpi.com Similarly, amines like pyrrolidine (B122466) can attack the β-carbon to form adducts.

The unique structure of this compound allows it to undergo nucleophilic substitution reactions where the dimethylamino group can be displaced by other nucleophiles. This has been utilized in the synthesis of various derivatives.

Cycloaddition Reactions

This compound and its derivatives are known to participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. The electron-rich dimethylamino group enhances its reactivity in these reactions.

One notable example is the [2+2] cycloaddition. Under UV irradiation (254 nm), 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile (B3022119) can undergo photodimerization to form dimeric products.

Furthermore, derivatives of this compound have been employed in [4+2] cycloaddition (Diels-Alder) reactions. For instance, α-substituted acrolein dimethylhydrazones, which can be synthesized from related propanal precursors, react with acrylonitrile to yield substituted tetrahydropyridines. researchgate.net An unusual cascade of [2+4] and [3+2] cycloadditions has also been observed. researchgate.net In some cases, unexpected [3+2] cycloadditions have been reported, such as the reaction between ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, which proceeds through a putative azomethine ylide intermediate. researchgate.net

The reactivity of this compound as a dipolarophile in 1,3-dipolar cycloadditions has also been explored, leading to the synthesis of isoxazoline (B3343090) derivatives. d-nb.info

Condensation Reactions

Condensation reactions involving this compound are widely used to synthesize a variety of compounds, particularly heterocyclic structures. The compound can act as a building block in these syntheses.

For example, it can undergo condensation with 3-oxoalkanenitriles in the presence of dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamino-nitriles. nih.gov These intermediates can then react further to produce substituted pyridines. nih.gov Similarly, condensation reactions with bromobenzoyl derivatives are used to prepare compounds like 2-(2-bromobenzoyl)-3-(dimethylamino)acrylonitrile.

The reaction of this compound derivatives with dinucleophiles is a common strategy for building complex heterocyclic frameworks. For instance, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile reacts with phenylhydrazine (B124118) to yield pyrazole (B372694) derivatives. arkat-usa.orgresearchgate.net It also reacts with α-heteroarylamines to form condensed indolylpyrimidines. arkat-usa.orgresearchgate.net

Oxidation and Reduction Pathways

The chemical structure of this compound, featuring an electron-rich dimethylamino group and an electron-deficient acrylonitrile moiety, allows for a range of oxidation and reduction reactions.

Oxidation:

The oxidation of this compound can lead to the formation of corresponding nitriles and amides. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed for this transformation. For instance, the nitrile group can be oxidized to a carboxylic acid. In some cases, oxidation can lead to the cleavage of the carbon-nitrogen bond.

Reduction:

Reduction of this compound can yield primary amines. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this purpose. This process involves the reduction of the nitrile group to an amine.

The following table summarizes the common oxidation and reduction reactions of this compound:

| Reaction Type | Reagent | Product(s) |

| Oxidation | Potassium permanganate (KMnO₄) | Nitriles, Amides, Carboxylic acid derivatives |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amines |

Table 1: Summary of Oxidation and Reduction Reactions

Substitution Reactions and Functional Group Transformations

This compound readily participates in nucleophilic substitution reactions, which allows for the introduction of various functional groups. The dimethylamino group can act as a leaving group and be replaced by other nucleophiles, such as amines and thiols, leading to a diverse range of substituted derivatives. This reactivity is often facilitated under acidic conditions (pH 0.5–6.5) and with heating.

The acrylonitrile portion of the molecule is also reactive. The α,β-unsaturated nitrile structure allows for conjugate addition reactions. For example, Grignard reagents can add to the β-position of the double bond.

Furthermore, when additional functional groups are present on a derivative of this compound, other transformations are possible. For instance, a bromine atom on an attached benzoyl group can undergo nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Enaminonitrile Reactivity Profiles

Enaminonitriles, such as this compound, are versatile building blocks in organic synthesis, particularly for the creation of heterocyclic compounds. researchgate.netnih.gov The reactivity of the enaminonitrile moiety is characterized by the nucleophilic nature of the β-carbon of the ene-amine system and the electrophilic nature of the nitrile carbon.

This dual reactivity allows them to react with a variety of reagents. For example, they are known to react with:

N-nucleophiles: Reactions with compounds like hydrazine (B178648) hydrate, hydroxylamine (B1172632) hydrochloride, and heterocyclic amines lead to the formation of pyrazoles, isoxazoles, and various fused pyrimidine (B1678525) derivatives. nih.govresearchgate.net The reaction often proceeds via addition of the nucleophile to the double bond, followed by cyclization and elimination of the dimethylamine (B145610) group. researchgate.net

C-nucleophiles: Active methylene (B1212753) compounds such as malononitrile (B47326), acetylacetone, and dimedone can react with enaminonitriles to form substituted pyridines and pyran derivatives. arkat-usa.orgnih.gov

The reaction of enaminonitriles with dinucleophiles can sometimes lead to the formation of regioisomers, depending on the reaction conditions and the sequence of nucleophilic attack and amine exchange. researchgate.net The reactivity of enaminonitriles makes them valuable intermediates in the synthesis of complex molecules, including analogs of natural products like meridianine. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

3-(Dimethylamino)acrylonitrile (B1336122) and its derivatives serve as key intermediates in cyclization and cyclocondensation reactions. The enamine moiety provides a nucleophilic center at the α-carbon, while the β-carbon is electrophilic, making the molecule susceptible to attack by various nucleophiles, often initiating a cascade of reactions that result in the formation of stable ring systems.

The construction of the pyrazole (B372694) ring is a prominent application of this compound derivatives. These serve as versatile three-carbon (C-C-C) synthons that readily undergo cyclocondensation reactions with hydrazine (B178648) and its substituted analogues. The reaction typically proceeds through an initial nucleophilic attack by the hydrazine on the electrophilic β-carbon of the enaminonitrile, followed by an intramolecular cyclization with the elimination of dimethylamine (B145610) to furnish the pyrazole core.

For instance, substituted enaminonitriles, such as (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, react with dinucleophiles like phenylhydrazine (B124118) in a base-promoted cyclization to yield condensed indolyl-substituted pyrazoles. This methodology provides an efficient route to highly functionalized pyrazole systems that are of significant interest in medicinal chemistry.

| Acrylonitrile (B1666552) Derivative | Reactant | Resulting Heterocycle | Conditions |

|---|---|---|---|

| N-Arylpyrazole-containing enaminones | Hydrazine hydrate | Bipyrazole derivatives | - |

| (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | Phenylhydrazine | Condensed indolyl-substituted pyrazoles | Base-promoted |

As a 1,3-bifunctional synthon, this compound is a suitable precursor for the synthesis of pyrimidines, which typically involves the condensation of a three-carbon unit with an N-C-N fragment such as guanidine, urea, or amidines. More significantly, its derivatives have been effectively utilized in constructing fused pyrimidine (B1678525) systems.

A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines. In these reactions, 3-aminopyrazole (B16455) derivatives react with substituted 3-(dimethylamino)acrylonitriles. For example, the reaction between various substituted aminopyrazoles and enaminones like 3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one proceeds in refluxing acetic acid to yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netnih.gov This transformation highlights the utility of these synthons in building complex, fused heterocyclic systems that are analogues of purines and possess significant biological potential. researchgate.netnih.gov

| Acrylonitrile Derivative | Reactant | Resulting Heterocycle | Conditions |

|---|---|---|---|

| 3-(Dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one | Substituted aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Refluxing acetic acid |

| 3-(Dimethylamino)-2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one | Substituted aminopyrazoles | Pyrazolo[1,5-a]pyrimidines with phenylsulfonyl groups | Refluxing acetic acid |

Thiazole (B1198619) Derivatives: The direct synthesis of the thiazole ring using this compound as a primary building block is not a commonly cited application. The classical Hantzsch thiazole synthesis, for instance, typically involves the reaction of α-haloketones with thioamides. researchgate.net Instead, this compound and its precursors are more frequently employed in the modification and functionalization of existing thiazole-containing molecules.

Isoxazole Derivatives: In contrast, derivatives of this compound are instrumental in the synthesis of isoxazoles. A well-established and environmentally benign method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones (enaminones) with hydroxylamine (B1172632) hydrochloride. This reaction can be carried out efficiently in an aqueous medium without a catalyst. The process involves the initial formation of an oxime, followed by intramolecular cyclization and elimination of dimethylamine to afford 5-arylisoxazole derivatives in high yields. This green chemistry approach offers advantages such as mild reaction conditions and a simple work-up procedure.

| Starting Enaminone | Reactant | Resulting Heterocycle | Conditions |

|---|---|---|---|

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | 5-Arylisoxazoles | Aqueous media, 50 °C |

| N-Arylpyrazole-containing enaminones | Hydroxylamine hydrochloride | Pyrazolylisoxazoles | - |

The synthesis of pyrano[2,3-d]pyrimidine scaffolds is a significant area of heterocyclic chemistry. However, the most prevalent and widely reported method for their construction is a one-pot, three-component reaction. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative.

This multicomponent reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This intermediate then undergoes a Michael addition with barbituric acid, followed by intramolecular cyclization and tautomerization to yield the final pyrano[2,3-d]pyrimidine product. While the arylidenemalononitrile intermediate is structurally related to this compound, the direct use of this compound itself as the starting three-carbon component in this specific transformation is not the standard or commonly documented synthetic route.

The synthesis of the azulene (B44059) core is effectively achieved via the Yasunami-Takase method, which involves the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an enamine. mdpi.com This reaction is a powerful tool for constructing the fused five- and seven-membered ring system characteristic of azulenes. mdpi.com Enamines, such as those derived from this compound, are key reactants in this methodology. mdpi.com

To construct the highly specific azuleno[2,1-b]pyridin-4(1H)-one ring system, this strategy would need to be adapted. The synthesis would require the reaction of a 2H-cyclohepta[b]furan-2-one with a specifically functionalized enamine that contains the necessary nitrogen and carbonyl functionalities to form the fused pyridinone ring in a subsequent cyclization step. While the enamine component is crucial for the formation of the azulene skeleton, the generation of the fused pyridine (B92270) ring would depend on the additional reactive groups carried by the precursors.

The imidazo[4,5-b]pyridine ring system, an analogue of purine, is a privileged scaffold in medicinal chemistry. The most common synthetic route to this heterocycle is the Phillips condensation, which involves the cyclocondensation of a 2,3-diaminopyridine (B105623) with a carboxylic acid or its equivalent, which provides the C2 carbon of the imidazole (B134444) ring. mdpi.com

While aldehydes are frequently used as the C2 synthon in this reaction, other electrophilic two-carbon units are also applicable. This compound, with its electrophilic β-carbon and a leaving group (dimethylamine), possesses the chemical properties of a suitable C2 synthon for such a transformation. The reaction would likely proceed via nucleophilic attack of the diamine onto the enaminonitrile, followed by cyclization and aromatization to yield the imidazo[4,5-b]pyridine core. Although this represents a plausible synthetic pathway, research has more commonly focused on synthesizing acrylonitrile derivatives that are already attached to a pre-formed imidazo[4,5-b]pyridine ring, rather than using this compound to construct the ring itself. irb.hr

Precursor for Complex Molecular Architectures

This compound serves as a highly versatile and valuable building block in advanced organic synthesis. Its unique molecular structure, which combines an electron-rich enamine system with a nitrile group, allows it to participate in a wide range of chemical transformations. This reactivity profile, including cycloadditions and condensation reactions, makes it an ideal precursor for constructing diverse and complex molecular frameworks, particularly heterocyclic compounds that are foundational to many specialized chemicals.

The enaminonitrile functionality within this compound and its derivatives is pivotal for the synthesis of functionalized heterocycles, which are prevalent scaffolds in biologically active molecules and natural products. Its application is particularly notable in the creation of pyrazole and pyrimidine ring systems, which are core components of numerous pharmaceuticals. nih.gov

A significant application involves the use of its derivatives to produce analogs of marine natural products. For instance, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, a more complex enaminonitrile derived from the this compound framework, is a key intermediate in synthesizing analogs of meridianins. researchgate.net Meridianins are marine-derived indole (B1671886) alkaloids known for their wide-ranging biological activities. researchgate.net

In a well-documented synthetic pathway, this indole-based enaminonitrile undergoes base-promoted cyclization with N,N-dinucleophiles. When reacted with phenylhydrazine in refluxing basic ethanol (B145695), it yields indolyl-substituted pyrazoles. researchgate.net Similarly, reaction with α-heteroarylamines as N,N-1,3-dinucleophiles leads to the formation of condensed indolyl-pyrimidines, creating a novel class of meridianin analogs. researchgate.net These reactions demonstrate the utility of the this compound scaffold in generating complex, biologically relevant molecules with moderate to good yields. researchgate.net The indole and pyrazole moieties are both crucial scaffolds in medicinal chemistry, and their combination through this synthetic route highlights the compound's importance. researchgate.net

| Reactant | Reagent | Conditions | Product Class | Yield |

| (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | Phenylhydrazine | Basic Ethanol, Reflux | Indolyl-substituted Pyrazole | Moderate to Good |

| (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | α-Heteroarylamines | Basic Conditions | Condensed Indolyl-pyrimidines | 75–87% |

This table summarizes the synthesis of heterocyclic pharmaceutical intermediates from a derivative of this compound. researchgate.net

The same chemical versatility that makes this compound valuable in pharmaceuticals also applies to the agrochemical sector. Its ability to act as a foundational component allows chemists to efficiently assemble intricate molecular structures necessary for modern crop protection agents. Derivatives such as 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile are noted as intermediates in the synthesis of both pharmaceuticals and agrochemicals. evitachem.com

While specific, direct synthetic routes from this compound to commercialized pesticides are not extensively detailed in readily available literature, the acrylonitrile framework is a known component in patented pesticidal compounds. The core structure is amenable to various substitutions and transformations, enabling the creation of a diverse library of molecules for screening as potential herbicides, insecticides, or fungicides. The reactivity of the acrylonitrile moiety allows for its incorporation into larger, more complex structures designed to interact with specific biological targets in pests or weeds.

The acrylonitrile portion of this compound provides a direct link to polymer chemistry. Acrylonitrile is a well-known monomer used in the production of a variety of polymers, including polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fiber. nih.gov The double bond in the acrylonitrile backbone is susceptible to radical polymerization. researchgate.net

While this compound itself is not typically used as a primary monomer, it can be modified to create functional derivatives for polymerization. The tertiary amine group offers a site for chemical modification or can impart specific properties to a resulting polymer. For example, amine-functionalized polymers are known to be responsive to stimuli like changes in pH or the presence of certain gases, such as carbon dioxide. acs.org

Research on related amine-containing monomers, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm), demonstrates this principle. Polymers like pDMAPMAm are CO2-responsive and have applications in sensors and other smart materials. acs.org A derivative of this compound could be designed to act as a comonomer, incorporated into a polymer chain like polyacrylonitrile or poly(acrylic acid) to introduce specific functionalities. researchgate.net Such an approach could be used to tailor the final polymer's properties, such as its solubility, thermal stability, or affinity for certain substances, making it suitable for specialized applications. researchgate.net

Medicinal Chemistry and Biological Activity Studies

Antitumor Activity Research

The core structure of 3-(Dimethylamino)acrylonitrile (B1336122) has been incorporated into numerous derivatives that exhibit promising antitumor properties. These compounds have been evaluated against a wide array of human cancer cell lines, demonstrating significant growth-inhibitory effects.

Extensive research, including large-scale screenings by the National Cancer Institute (NCI), has been conducted on derivatives of this compound. nih.govmostwiedzy.plmdpi.com A notable example is the indole-based derivative, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, which has shown remarkable activity across a panel of approximately 60 human tumor cell lines. nih.govmostwiedzy.plresearchgate.net This compound displayed potent growth inhibition (GI₅₀) and total growth inhibition (TGI) against cell lines from various cancer types, including leukemia, lung, colon, CNS, ovarian, renal, and breast cancers. nih.govmostwiedzy.plmdpi.comresearchgate.netnih.gov

The growth inhibition potency of these derivatives is often quantified by the GI₅₀ value, which represents the concentration of the drug that causes 50% inhibition of cell growth. Studies have reported GI₅₀ values for certain derivatives ranging from the nanomolar to the low micromolar scale, indicating high potency. nih.govresearchgate.net For instance, the aforementioned indole (B1671886) derivative exhibited GI₅₀ values as low as 0.0244 µM against the HL-60 (TB) leukemia cell line and 0.0866 µM against the NCI-H522 non-small cell lung cancer line. nih.govmostwiedzy.plmdpi.comresearchgate.net Other derivatives, such as pyrazolopyrimidine analogues synthesized using this compound, have also shown considerable cytotoxicity against cell lines like MCF-7 (breast cancer) and Hep-2 (larynx cancer). arabjchem.org

Table 1: In Vitro Growth Inhibition Data for a Prominent this compound Derivative Data for 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (Compound 5c) from NCI screening.

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Leukemia | HL-60(TB) | 0.0244 |

| Non-Small Cell Lung | NCI-H522 | 0.0866 |

| Colon Cancer | COLO 205 | < 0.938 |

| CNS Cancer | SF-539 | < 0.938 |

| CNS Cancer | SNB-75 | < 0.938 |

| Ovarian Cancer | OVCAR-3 | < 0.938 |

| Renal Cancer | A498 | < 0.938 |

| Renal Cancer | RXF 393 | < 0.938 |

| Breast Cancer | MDA-MB-468 | 5.06 |

(Source: nih.govmostwiedzy.plmdpi.comresearchgate.netnih.gov)

The anticancer effects of this compound derivatives are attributed to their ability to modulate critical cellular pathways involved in cell proliferation, survival, and division. One of the primary mechanisms investigated is the inhibition of tubulin polymerization. irb.hrmdpi.com Microtubules, which are polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. By interfering with tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). mdpi.com

Computational docking and molecular dynamics simulations have supported these findings, suggesting that benzimidazole (B57391) acrylonitrile (B1666552) derivatives can bind to the colchicine-binding site on β-tubulin. mdpi.com This interaction disrupts the normal function of microtubules, leading to the observed antiproliferative effects. irb.hrmdpi.com

Furthermore, some derivatives have been identified as potent inhibitors of specific enzymes crucial for cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA). mdpi.com For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives synthesized from this compound demonstrated dual inhibitory activity against both CDK2 and TRKA, with IC₅₀ values in the nanomolar range, comparable to reference inhibitors. mdpi.com Other potential mechanisms include the activation of caspases, which are key enzymes in the apoptotic pathway, and interaction with DNA. nih.gov Some compounds have also been investigated for their ability to modulate the Aryl Hydrocarbon Receptor (AhR) pathway, which is implicated in the progression of certain cancers. nih.govresearchgate.net

Antimicrobial Potential

In addition to their antitumor effects, compounds derived from this compound have been explored for their antimicrobial properties. These synthetic molecules have shown activity against a range of bacterial and fungal pathogens.

Derivatives incorporating the this compound framework have been tested against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies have reported that some of these compounds exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain pathogens. The specific bacterial strains tested include Bacillus subtilis, Escherichia coli, and various clinical strains of Staphylococcus aureus. mdpi.com

The proposed mechanisms for this antibacterial action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitriles were evaluated for their antibacterial effects, with some showing promising activity. mdpi.comresearchgate.net

Table 2: Antibacterial Activity of Selected Acrylonitrile Derivatives

| Derivative Class | Bacterial Strain | Reported Activity |

| Indole-acrylonitriles | Gram-positive bacteria | Active |

| Indole-acrylonitriles | Gram-negative bacteria | Active |

| General Acrylonitrile Derivatives | Bacillus subtilis | Promising Results |

| General Acrylonitrile Derivatives | Escherichia coli | Promising Results |

(Source: mdpi.comresearchgate.net)

The antifungal potential of this compound derivatives has also been a subject of research, with notable activity observed against pathogenic fungi like Candida albicans. mdpi.comresearchgate.net Several synthesized compounds have demonstrated potent antifungal effects. tandfonline.comresearchgate.net For example, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile was identified as a particularly potent antifungal agent, suggesting it could be a lead structure for further development. mdpi.comresearchgate.net

In other studies, benzimidazole-acrylonitrile hybrids have been investigated as potential fungicidal agents, and pyrrole-based enaminones, synthesized using dimethylformamide dimethyl acetal (B89532) (DMFDMA) which is structurally related to this compound's synthesis, have shown potent activity against several Candida species. tandfonline.commdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of fungal enzymes, such as urease. tandfonline.com

Receptor and Enzyme Interaction Research

Research into the specific molecular targets of this compound derivatives has revealed interactions with various enzymes and receptors, explaining their observed biological activities. ontosight.ai The ability of these compounds to form covalent or non-covalent bonds with biological targets is key to their mechanism of action.

In the context of anticancer research, a significant finding is the interaction with the nuclear receptor peroxisome proliferator-activated receptor β/δ (PPARβ/δ). A systematic study starting from (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile led to the development of a highly potent and selective inverse agonist for PPARβ/δ. nih.govacs.org This derivative, DG172, demonstrated a high binding affinity (IC₅₀ = 27 nM) and was able to down-regulate the transcription of PPARβ/δ target genes. nih.govacs.org

Other enzyme inhibition targets include CDK2, TRKA, and urease. mdpi.comtandfonline.com Molecular docking studies have been instrumental in elucidating these interactions, showing how derivatives can fit into the active sites of enzymes like CDK2, TRKA, and even bacterial targets. mdpi.commdpi.comresearchgate.net For example, pyrazolopyrimidine derivatives have been shown through docking simulations to adopt binding modes similar to known inhibitors within the active sites of CDK2 and TRKA. mdpi.com Similarly, some derivatives have been designed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, by releasing a reactive acrylamide (B121943) species intracellularly that can covalently bind to a cysteine residue in the receptor's active site. acs.org

Ligand Binding Studies (e.g., PPARβ/δ-Selective Ligands)

Derivatives of this compound have been identified as significant ligands for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a nuclear receptor that is a potential pharmacological target for various diseases. acs.orgnih.gov In a large-scale screening of 2,693 compounds, (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile was identified as an inhibitory ligand for PPARβ/δ. acs.orgnih.govuni-marburg.de This discovery served as the basis for a systematic structure-activity relationship (SAR) study to develop more optimized and potent ligands. acs.orgnih.gov

The subsequent research led to the design of novel derivatives with high binding affinity and potent inverse agonistic properties. acs.orgnih.gov One such derivative, DG172, demonstrated a high binding affinity for PPARβ/δ with an IC₅₀ value of 27 nM. acs.orgnih.govresearchgate.net Inverse agonists like DG172 are valuable research tools as they can inhibit the basal activity of a receptor, enhance the recruitment of transcriptional corepressors, and down-regulate the transcription of target genes. acs.orgnih.govresearchgate.net Specifically, DG172 was shown to down-regulate the PPARβ/δ target gene Angptl4 in mouse myoblasts with an IC₅₀ of 9.5 nM. acs.orgnih.gov

| Compound | Target | Activity | IC₅₀ (Binding Affinity) | IC₅₀ (Gene Transcription) | Source |

|---|---|---|---|---|---|

| (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile | PPARβ/δ | Inhibitory Ligand | Data not specified | Data not specified | acs.orgnih.gov |

| DG172 ((Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile) | PPARβ/δ | Inverse Agonist | 27 nM | 9.5 nM (Angptl4) | acs.orgnih.govresearchgate.net |

Enzyme Inhibition Studies (e.g., Tubulin Polymerization Inhibition, Acetylcholinesterase)

Tubulin Polymerization Inhibition

Certain derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer research. irb.hrnih.gov Studies on novel N-substituted benzimidazole-based acrylonitriles have shown that compounds featuring an N,N-dimethylamino group exhibit strong and selective antiproliferative activity. irb.hrnih.gov

For instance, N,N-dimethylamino substituted acrylonitrile derivatives with an isobutyl side chain and a cyano substituent on the benzimidazole nucleus demonstrated potent activity, with IC₅₀ values in the submicromolar range (0.2–0.6 μM) against various human cancer cell lines. irb.hrnih.gov Mechanism of action studies confirmed that these lead compounds exert their antiproliferative effects by inhibiting tubulin polymerization. irb.hrnih.gov These findings highlight the potential of the this compound framework in designing new tubulin-targeting agents. nih.gov

| Compound Class | Biological Target | Observed Activity | IC₅₀ Range | Source |

|---|---|---|---|---|

| N,N-dimethylamino substituted benzimidazole acrylonitriles | Tubulin | Inhibition of Polymerization | 0.2 - 0.6 μM | irb.hrnih.gov |

Acetylcholinesterase Inhibition

The acrylonitrile scaffold is also present in compounds studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. mdpi.comresearchgate.net The inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.net Research has shown that 2,3-disubstituted acrylonitriles possess the ability to inhibit AChE activity. mdpi.comresearchgate.net While studies on this compound itself are limited in this context, its structural class is recognized for this potential biological activity. For example, a related compound, 3-(dimethylamino)propanenitrile (B47339), is known to inhibit acetylcholinesterase. This suggests that the broader class of dimethylamino-containing nitriles warrants investigation for AChE inhibition. mdpi.com

Antioxidative Properties and Mechanisms

Derivatives of this compound have demonstrated notable antioxidative potential. irb.hr Studies on imidazo[4,5-b]pyridine derived acrylonitriles revealed that the inclusion of an N,N-dimethylamino substituent on a phenyl ring significantly improved antioxidative activity compared to a standard antioxidant like butylated hydroxytoluene (BHT). irb.hr

Computational analyses suggest that the primary mechanism behind these antioxidative features is based on hydrogen atom transfer (HAT) properties. irb.hr The electron-donating nature of the N,N-dimethylamino group enhances this capability. irb.hr Furthermore, the antioxidant activity can be further amplified by N-alkylation of the imidazole (B134444) nitrogen, which further improves the compound's ability to donate a hydrogen atom and neutralize free radicals. irb.hr In a related context, derivatives of the structurally similar compound 3-(dimethylamino)propanamide (B2362980) have been shown to exert protective effects against oxidative stress by activating the Nrf2 pathway, which leads to an increased expression of antioxidant genes.

General Mechanistic Principles of Biological Action

The biological effects of this compound and its derivatives stem from their ability to interact with various biomolecules and influence key cellular pathways.

Interactions with Biological Targets

The chemical structure of this compound, particularly the electron-rich dimethylamino group and the acrylonitrile moiety, facilitates interactions with a range of biological targets, including enzymes and receptors. The dimethylamino group enhances the molecule's nucleophilicity, allowing it to engage in reactions and form bonds with biological macromolecules. These interactions can be covalent or non-covalent, leading to the modulation of the target's function. As detailed previously, specific targets identified for its derivatives include the nuclear receptor PPARβ/δ and the structural protein tubulin. acs.orgnih.gov The functionalization of the core structure, such as the addition of phenyl or heterocyclic groups, can enhance binding affinity and specificity for these targets.

Influence on Biochemical Pathways and Cellular Processes

Through interactions with specific targets, this compound derivatives can exert significant influence over biochemical pathways and cellular processes, most notably those related to cell proliferation and survival. A primary outcome observed in numerous studies is the potent inhibition of cancer cell growth. mdpi.com

For example, an indole-acrylonitrile derivative featuring a 4-(dimethylamino)phenyl group, compound 2l , was found to have significant cytostatic effects across a wide panel of human cancer cell lines. mdpi.com It demonstrated potent growth inhibition (GI₅₀) values, particularly against leukemia, lung cancer, and melanoma cell lines. mdpi.com Other derivatives have also shown high efficacy, with mean midpoint GI₅₀ values as low as 0.0244 μM against leukemia (HL-60) cells. These findings suggest that a key mechanism of biological action for this class of compounds is the interference with cellular pathways that regulate cell growth and division, potentially leading to the induction of apoptosis (programmed cell death).

| Cancer Type | Cell Line | Growth Inhibition (GI₅₀ in μM) | Source |

|---|---|---|---|

| Leukemia | CCRF-CEM | 0.228 | mdpi.com |

| Leukemia | RPMI-8226 | 0.546 | mdpi.com |

| Non-Small Cell Lung Cancer | HOP-92 | 0.621 | mdpi.com |

| Colon Cancer | COLO 205 | 0.606 | mdpi.com |

| CNS Cancer | SF-295 | 0.589 | mdpi.com |

| Melanoma | MDA-MB-435 | 0.435 | mdpi.com |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(Dimethylamino)acrylonitrile (B1336122), offering unambiguous information about the hydrogen and carbon environments within the molecule.

¹H-NMR spectroscopy provides precise information on the number and electronic environment of protons, as well as their connectivity. For the (E)-isomer of this compound, the spectrum displays characteristic signals that confirm its structure. nih.gov The two vinylic protons (protons on the carbon-carbon double bond) appear as distinct doublets, a result of their coupling to each other. The proton adjacent to the nitrile group is typically found further downfield than the proton adjacent to the dimethylamino group due to the differing electronic effects of these functional groups. The six protons of the dimethylamino group appear as a single, sharp peak (a singlet), indicating their chemical equivalence.

Table 1: Representative ¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| N(CH₃)₂ | ~2.9 | Singlet |

| CH-CN | ~3.8 | Doublet |

| CH-N | ~6.9 | Doublet |

Note: Exact chemical shifts can vary based on the solvent used.

Complementing the proton data, ¹³C-NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of the five carbon atoms in their respective functional groups. chemicalbook.com The spectrum typically shows signals for the two equivalent methyl carbons of the dimethylamino group, two distinct signals for the vinylic carbons, and a characteristic signal for the nitrile carbon. The chemical shift for the nitrile carbon is particularly informative, appearing in a range typical for this functional group (~110-120 ppm).

Table 2: Representative ¹³C-NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| N(CH₃)₂ | ~40.3 |

| C H-CN | ~68.0 |

| C H-N | ~150.1 |

| C≡N | ~119.9 |

Note: Exact chemical shifts can vary based on the solvent used. Data derived from spectral databases. nih.govchemicalbook.com

The chemical shifts observed in both ¹H-NMR and ¹³C-NMR spectra are fundamental for identifying the functional groups within this compound.

Dimethylamino Group: The singlet around 2.9 ppm in the ¹H-NMR spectrum is characteristic of the N-methyl protons. nih.gov The corresponding carbon signal around 40.3 ppm in the ¹³C-NMR spectrum further confirms the dimethylamino moiety. researchgate.net

Alkene Group: The two doublets in the downfield region of the ¹H-NMR spectrum are indicative of the two non-equivalent vinylic protons. The large coupling constant between them confirms their trans orientation in the (E)-isomer. nih.gov The corresponding carbon signals, one significantly downfield (~150.1 ppm) due to the direct attachment to the electron-donating nitrogen atom, and the other further upfield (~68.0 ppm), confirm the polarized nature of the double bond.

Nitrile Group: The carbon signal observed around 119.9 ppm in the ¹³C-NMR spectrum is a definitive marker for the nitrile (-C≡N) functional group. chemicalbook.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to accurately determine the molecular weight of a compound by creating ions in solution. For this compound, this technique typically generates a protonated molecular ion, [M+H]⁺. Given the molecular formula C₅H₈N₂, the exact mass is 96.0687 g/mol . nih.gov In ESI-MS analysis, a prominent signal would be observed at a mass-to-charge ratio (m/z) of approximately 97.076, corresponding to the [C₅H₉N₂]⁺ ion. This method is widely applied to confirm the successful synthesis of acrylonitrile (B1666552) derivatives. arkat-usa.orgirb.hrresearchgate.net

Table 3: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dokumen.pub In this technique, the compound is vaporized and ionized, typically through electron ionization (EI), which causes fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) is observed at an m/z of 96, confirming its molecular weight. nih.govnist.gov The fragmentation pattern provides further structural evidence.

Table 4: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Ion/Fragment Structure | Interpretation |

|---|---|---|

| 96 | [C₅H₈N₂]⁺ | Molecular Ion (M⁺) |

| 95 | [M-H]⁺ | Loss of a hydrogen atom |

| 81 | [M-CH₃]⁺ | Loss of a methyl radical |

| 69 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 54 | [C₃H₄N]⁺ | A common fragment from cleavage |

Source: NIST Mass Spectrometry Data Center. nih.govnist.gov

The most abundant peak in the spectrum is the molecular ion at m/z 96, indicating its relative stability under EI conditions. nih.gov The peak at m/z 95 arises from the loss of a single hydrogen atom. nih.gov These characteristic spectral data, when combined, provide a comprehensive and unambiguous structural confirmation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of the molecule. For acrylonitrile derivatives, a strong band in the region of 2214–2216 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. frontiersin.org Additionally, bands observed at approximately 2922–2864 cm⁻¹ and 1680 cm⁻¹ are assigned to C-H and C=C stretching vibrations, respectively. frontiersin.org The FTIR spectrum of this compound and its derivatives is instrumental in confirming the presence of these key functional groups. frontiersin.orgmdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N Stretch | 2214 - 2216 |

| C-H Stretch | 2922 - 2864 |

| C=C Stretch | 1680 |

This table presents typical FTIR absorption bands for acrylonitrile derivatives.

Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the analysis of samples in their natural state with minimal preparation. For compounds like this compound, ATR-IR can be used to obtain high-quality spectra of the liquid or solid material. nih.gov The technique is particularly useful for analyzing the surface of a sample. researchgate.net Data acquisition for ATR-IR is often performed over a range of 4000-400 cm⁻¹ and can be used to identify the characteristic functional groups within the compound. core.ac.uk

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. Both single-crystal and powder XRD methods are employed to characterize this compound and its derivatives.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including its stereochemistry and the spatial arrangement of its atoms. This technique has been used to distinguish between (Z)- and (E)-isomers of acrylonitrile derivatives by analyzing bond angles and conformations. For instance, studies on related acrylonitrile derivatives have utilized single-crystal XRD to elucidate the molecular geometry and packing in the solid state, revealing details about intermolecular interactions. frontiersin.orgmdpi.comsemanticscholar.org The analysis can also identify the presence of multiple crystallographically independent molecules within the asymmetric unit. frontiersin.org

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a material and can provide information on the unit cell dimensions. ias.ac.in While single crystals are not always available, PXRD can be used to determine crystal structures ab initio or through methods like Rietveld refinement. ias.ac.in For some acrylonitrile derivatives, PXRD has been instrumental in characterizing polycrystalline powders and understanding their hydrogen-bonding patterns. ias.ac.inresearchgate.net Different crystal habits of the same compound, which can lead to different physical properties, can also be identified and compared using PXRD. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The λmax (wavelength of maximum absorbance) can be influenced by the molecular structure and the solvent used. frontiersin.org

For derivatives of this compound, the electronic and optical properties are significantly influenced by the donor-π-acceptor (D-π-A) character of the molecule, where the dimethylamino group acts as an electron donor and the nitrile group as an electron acceptor. researchgate.net The UV-Vis absorption spectra of some acrylonitrile derivatives show absorption maxima in the range of 416–427 nm in chloroform. mdpi.com The solvent can affect the position of the λmax; for example, similar compounds show different λmax values in chloroform, ethanol (B145695), and ethyl acetate. frontiersin.org Furthermore, the aggregation state of the molecules can also lead to shifts in the absorption spectrum. mdpi.com

| Compound Class | Solvent | Absorption Maxima (λmax) |

| Acrylonitrile Derivatives | Chloroform | 416 - 427 nm |

| Acrylonitrile Derivatives | Solid State | Bathochromic shifts observed |

This table shows representative UV-Vis absorption data for related acrylonitrile derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a critical verification of its molecular formula. For this compound, with a molecular formula of C₅H₈N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Nitrogen (N). nih.gov

The molecular weight of this compound is 96.13 g/mol . nih.gov Based on this, the theoretical weight percentages of each element are calculated as follows:

Carbon (C): (5 * 12.011 g/mol ) / 96.13 g/mol * 100% = 62.47%

Hydrogen (H): (8 * 1.008 g/mol ) / 96.13 g/mol * 100% = 8.39%

Nitrogen (N): (2 * 14.007 g/mol ) / 96.13 g/mol * 100% = 29.14%

In research settings, these theoretical values are compared against experimental data obtained from elemental analyzers. A close correlation between the experimental and theoretical percentages confirms the successful synthesis and purity of the compound. While specific experimental reports of elemental analysis for this compound are not extensively detailed in readily available literature, this technique is a standard procedure in the characterization of newly synthesized batches of this and related compounds. mdpi.commdpi.comnih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 62.47 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 8.39 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 29.14 |

| Total | 96.133 | 100.00 |

Advanced Optical Characterization (e.g., Fluorescence Spectroscopy)

The optical properties of this compound, particularly its behavior under ultraviolet (UV) and visible light, are of significant interest due to its electronic structure. The molecule contains a dimethylamino group, which is a strong electron donor, conjugated with a nitrile group, an electron acceptor, through a carbon-carbon double bond. This donor-π-acceptor (D-π-A) structure is a common motif in fluorescent molecules.

While detailed photophysical studies specifically on this compound are not widely published, research on its derivatives provides substantial insight into its expected optical characteristics. Derivatives of (dimethylamino)acrylonitrile are known to be fluorescent. mdpi.comontosight.ai The electronic transitions, typically π to π* and intramolecular charge transfer (ICT) transitions, are responsible for their absorption and emission of light. researchgate.net